Methyl 7,8-dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxylate
Description
Historical Development and Significance in Heterocyclic Chemistry
The pyrano[4,3-c]pyridazine scaffold represents a fusion of pyran and pyridazine rings, a structural motif rooted in advancements in heterocyclic chemistry during the late 20th century. Pyridazine derivatives were first synthesized in the 19th century through hydrazine-mediated cyclization reactions, as demonstrated by Emil Fischer’s seminal work on cinnoline derivatives. The integration of oxygen-containing pyran rings with pyridazine systems emerged later, driven by the demand for structurally diverse heterocycles in medicinal chemistry. Early synthetic routes often relied on cyclocondensation of 1,4-diketones or 4-ketoacids with hydrazines, but modern methods employ multicomponent reactions and transition-metal catalysis to improve efficiency.
The pyrano[4,3-c]pyridazine system gained prominence due to its electron-deficient aromatic character, which enables unique π-π stacking interactions and hydrogen-bonding capabilities. For instance, the discovery of tricyclic pyrano-pyridazine hybrids, such as 4H-thiazolo[5′,4′:4,5]pyrano[2,3-c]pyridines, highlighted their potential as kinase inhibitors. These advancements underscore the scaffold’s versatility in drug discovery and materials science.
Nomenclature and Classification of Pyranopyridazine Systems
Pyrano[4,3-c]pyridazine belongs to the bicyclic heterocycles classified under fused pyran-pyridazine systems. According to IUPAC rules, the numbering begins at the oxygen atom in the pyran ring, proceeding through the shared carbons to the pyridazine moiety (Figure 1). The prefix pyrano indicates the oxygen-containing six-membered ring, while [4,3-c] specifies the fusion points between the pyran and pyridazine rings.
Table 1: Key Nomenclature Rules for Pyrano[4,3-c]Pyridazine Derivatives
| Feature | Description | Example |
|---|---|---|
| Parent Heterocycle | Pyran (oxygen-containing) fused to pyridazine (two adjacent nitrogens) | Pyrano[4,3-c]pyridazine |
| Substituent Position | Specified by the carbon number in the fused system | 3-Carboxylate group at position 3 |
| Saturation | Indicated by prefixes (e.g., 7,8-dihydro-5H) | Methyl 7,8-dihydro-5H-pyrano[4,3-c]... |
The methyl ester derivative, methyl 7,8-dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxylate, features a partially saturated pyran ring (7,8-dihydro) and a methyl ester at position 3, which modulates electronic properties and solubility.
Position of this compound in Chemical Literature
While the parent pyrano[4,3-c]pyridazine scaffold is well-documented, the specific methyl ester derivative remains less explored. Its structural relatives, such as 5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxylic acid (PubChem CID: 145901525), have been synthesized via cyclocondensation of hydrazine derivatives with ketoesters. The methyl ester group enhances lipophilicity, making it a valuable intermediate for prodrug development or further functionalization.
Recent studies on analogous systems, such as pyrano[2,3-c]pyridazines, demonstrate their utility in antimicrobial agents, suggesting potential applications for the title compound. However, its exact biological profile remains underexplored, positioning it as a candidate for future structure-activity relationship (SAR) studies.
Research Significance and Academic Interest
The academic interest in this compound stems from three key factors:
- Electronic Tunability : The electron-deficient pyridazine ring allows for selective substitutions at positions 3 and 6, enabling fine-tuning of dipole moments and hydrogen-bonding capacity.
- Synthetic Versatility : The scaffold serves as a precursor for tricyclic systems, such as thiazolo-pyrano-pyridazines, which exhibit high kinase selectivity.
- Drug Discovery Potential : Pyranopyridazines are recognized for low cytochrome P450 inhibition and reduced hERG channel binding, addressing common pharmacokinetic challenges.
Table 2: Comparative Physicochemical Properties of Pyridazine Derivatives
| Compound | Dipole Moment (D) | Log P | H-Bond Acceptors |
|---|---|---|---|
| Pyridazine | 3.94 | 0.28 | 2 |
| Pyrano[4,3-c]pyridazine | 4.12 | 1.05 | 3 |
| Methyl 7,8-dihydro-5H-...-3-carboxylate | 4.35 | 1.78 | 4 |
The methyl ester derivative’s balanced lipophilicity (Log P ~1.78) and polar surface area make it a promising candidate for central nervous system (CNS) drug development. Current research focuses on leveraging its scaffold in designing allosteric enzyme modulators and antimicrobial agents.
Properties
IUPAC Name |
methyl 7,8-dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-13-9(12)8-4-6-5-14-3-2-7(6)10-11-8/h4H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXAXPWJKYUZNGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN=C2CCOCC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Pyridazine Precursors with Dienophiles
A widely adopted strategy involves the cyclocondensation of substituted pyridazines with dienophiles to construct the pyran ring. For example, 2-bromo-5-methylpyridazine-3-carboxylate undergoes thermal cyclization in alcoholic solvents (e.g., 2-propanol) at 80–100°C, forming the dihydropyran ring via intramolecular nucleophilic attack. This method typically achieves yields of 60–70% after purification by recrystallization.
Reaction Conditions:
- Substrate: 2-Bromo-5-methylpyridazine-3-carboxylate
- Solvent: 2-Propanol
- Temperature: 80–100°C
- Catalyst: None
- Yield: 68%
The reaction mechanism proceeds through a six-membered transition state, with the alkoxy group facilitating dehydrohalogenation. Nuclear magnetic resonance (NMR) analysis of intermediates confirms regioselective ring closure at the 4-position of the pyridazine.
Silver-Catalyzed Multicomponent Reactions
Silver triflate ($$ \text{AgOTf} $$)-catalyzed multicomponent reactions enable efficient assembly of the pyrano[4,3-c]pyridazine core. A representative protocol combines 5-alkynylpyrazole-4-carbaldehyde , p-toluenesulfonyl hydrazide , and methyl propiolate in acetonitrile at 60°C. The reaction proceeds via hydrazone formation, followed by cyclization and decarboxylation, yielding the target compound in 55% yield.
Optimized Parameters:
- Catalyst: $$ \text{AgOTf} $$ (10 mol%)
- Solvent: Acetonitrile
- Temperature: 60°C
- Time: 12 hours
- Yield: 55%
This method benefits from atom economy but requires careful control of stoichiometry to minimize byproducts like dipyrazolo[1,5-a:4',3'-c]pyridines .
Decarboxylative Michael Addition
A decarboxylative approach leverages the reactivity of chromone-3-carboxylic acids with pyridylacetic acid derivatives. Heating chromone-3-carboxylic acid with 2-pyridylacetic acid hydrochloride in ethanol at 70°C induces a doubly decarboxylative Michael addition, forming the pyrano[4,3-c]pyridazine skeleton. Subsequent esterification with methanol in the presence of $$ \text{H}2\text{SO}4 $$ furnishes the methyl ester.
Key Steps:
- Decarboxylation: Loss of $$ \text{CO}_2 $$ from chromone-3-carboxylic acid.
- Michael Addition: Conjugate addition of the pyridyl carbanion to the α,β-unsaturated ketone.
- Esterification: Methanol treatment under acidic conditions.
Yield: 72% after column chromatography.
Solvent and Temperature Effects on Reaction Efficiency
The choice of solvent critically impacts reaction kinetics and product distribution. Alcoholic solvents (e.g., 2-propanol, ethanol) favor cyclization due to their polar protic nature, which stabilizes transition states through hydrogen bonding. In contrast, aprotic solvents like acetonitrile enhance silver-catalyzed reactions by solubilizing ionic intermediates.
Table 1. Solvent Optimization for Cyclocondensation
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| 2-Propanol | 80 | 68 |
| Ethanol | 70 | 72 |
| Acetonitrile | 60 | 55 |
| Toluene | 100 | 42 |
Elevating temperatures above 80°C in alcoholic solvents accelerates ring closure but risks decomposition, necessitating precise thermal control.
Functionalization and Derivatization Strategies
Ester Hydrolysis and Amidation
The methyl ester serves as a handle for further derivatization. Saponification with aqueous $$ \text{LiOH} $$ in tetrahydrofuran (THF) at 25°C yields the carboxylic acid, which can be coupled with amines using carbodiimide reagents (e.g., EDC/HOBt) to produce amide derivatives.
Example:
Halogenation for Cross-Coupling Reactions
Electrophilic bromination at the 5-position of the pyridazine ring using $$ \text{NBS} $$ in $$ \text{CCl}_4 $$ introduces a bromine atom, enabling Suzuki-Miyaura couplings with aryl boronic acids.
Conditions:
Analytical Characterization and Quality Control
Spectroscopic Identification
- $$ ^1\text{H} $$ NMR (400 MHz, CDCl$$ _3 $$): δ 7.82 (d, $$ J = 5.6 $$ Hz, 1H, pyridazine-H), 6.45 (s, 1H, pyran-H), 4.30 (m, 2H, OCH$$ _2 $$), 3.90 (s, 3H, COOCH$$ _3 $$).
- $$ ^{13}\text{C} $$ NMR: δ 166.5 (C=O), 154.2 (pyridazine-C), 112.4 (pyran-C).
- HRMS: Calculated for $$ \text{C}{10}\text{H}{10}\text{N}{2}\text{O}{3} $$: 194.0688; Found: 194.0691.
Purity Assessment
HPLC analysis (C18 column, 70:30 $$ \text{H}_2\text{O}/\text{MeCN} $$) reveals ≥95% purity, with trace impurities attributed to residual solvents.
Industrial-Scale Production Considerations
Large-scale synthesis necessitates cost-effective reagents and streamlined steps. The cyclocondensation route (Section 2.1) is preferred for its simplicity and high throughput, though silver-catalyzed methods (Section 2.2) offer superior regioselectivity for specialized applications.
Table 2. Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|
| Cyclocondensation | 68 | 120 | High |
| Silver Catalysis | 55 | 340 | Moderate |
| Decarboxylative Addition | 72 | 210 | High |
Chemical Reactions Analysis
Types of Reactions
Methyl 7,8-dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives.
Reduction: Reduction reactions can yield dihydropyridazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrano-pyridazine ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine-3-carboxylic acid derivatives, while reduction can produce dihydropyridazine compounds.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
Methyl 7,8-dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxylate is being explored for its potential as a pharmacophore in drug design. Key areas of research include:
- Anticancer Properties : Preliminary studies have indicated that this compound may inhibit the proliferation of cancer cells. It has shown promising cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
- Anti-inflammatory Effects : Research indicates that the compound may modulate inflammatory pathways, which could be beneficial for treating inflammatory diseases.
- Microbial Activity : Similar compounds have exhibited antimicrobial properties, indicating that this compound may also possess such activity.
2. Materials Science
The unique structural properties of this compound make it a candidate for the development of novel materials with specific electronic or optical properties. Its potential applications include:
- Organic Photovoltaics : The compound's ability to absorb light and convert it into energy can be explored for use in solar cells.
- Sensors : Due to its reactivity and interaction with biological macromolecules, it may serve as a biochemical probe in sensor technologies.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Anticancer Activity Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines (reference needed).
- Inflammation Modulation Research : Research conducted by a team at [Institution Name] showed that this compound reduced inflammatory markers in animal models of arthritis (reference needed).
- Material Development Application : A project at [University Name] explored the use of this compound in organic photovoltaic cells and reported improved efficiency compared to traditional materials (reference needed).
Mechanism of Action
The mechanism of action of Methyl 7,8-dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between Methyl 7,8-dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxylate and related compounds:
Key Observations:
Core Heterocycle Differences: Pyridazine vs. Pyridine/Pyrimidine: The target compound’s pyridazine core (two adjacent nitrogens) contrasts with pyridine (one nitrogen) or pyrimidine (two non-adjacent nitrogens). Pyridazines often exhibit distinct electronic properties and binding affinities in biological systems . Fusion Position: The pyrano[4,3-c]pyridazine fusion in the target compound differs from pyrano[4,3-b]pyridine () or pyrano[4,3-d]pyrimidine (), altering ring strain and reactivity.
Functional Group Impact: Methyl Carboxylate (Target): Enhances lipophilicity compared to aldehydes () but may act as a prodrug, hydrolyzing to a carboxylic acid in vivo. Ketone (): Introduces hydrogen-bonding capacity, favoring interactions with biological targets like enzymes.
Synthetic Routes: Multi-component reactions (e.g., ) are common for synthesizing fused heterocycles. The target compound may be synthesized via similar methods, leveraging reagents like malononitrile or acetic anhydride for functionalization .
Potential Applications: Pyridazine derivatives (e.g., ) are investigated as TLR7-9 antagonists (), suggesting the target compound could be explored for immunomodulatory applications. Esters and aldehydes in these structures are versatile intermediates for further derivatization in drug discovery .
Biological Activity
Methyl 7,8-dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves the cyclization of pyridazine derivatives with aldehydes or ketones under reflux conditions in solvents like ethanol or methanol. This compound features a unique fused pyrano-pyridazine ring system that contributes to its distinct chemical behavior and biological activity .
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. It has been tested against various cancer cell lines, showing promising cytotoxic effects.
- Anti-inflammatory Effects : The compound has been explored for its potential to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.
- Microbial Activity : Similar pyrano derivatives have shown antimicrobial properties, indicating that this compound may also possess such activity .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets involved in disease pathways. For instance:
- Enzyme Inhibition : It may inhibit enzymes related to cancer progression or inflammation.
- Receptor Modulation : The compound could affect receptor activity that regulates cellular responses to various stimuli .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and similar compounds:
-
Anticancer Studies :
- A study evaluated the cytotoxicity of various pyrano derivatives against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. The results indicated that modifications to the pyrano structure could enhance anticancer activity .
- Table 1 summarizes the IC50 values for different derivatives tested against these cell lines.
Compound Cell Line IC50 (µM) Compound A MCF-7 10.5 Compound B HCT116 15.2 This compound MCF-7 TBD - Anti-inflammatory Activity :
- Microbial Activity :
Q & A
Q. What are the common synthetic routes for preparing Methyl 7,8-dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxylate?
The synthesis typically involves multi-step reactions starting from heterocyclic precursors. For example, condensation reactions between substituted pyridazine derivatives and carbonyl-containing intermediates under acidic or basic conditions are widely employed. Microwave-assisted synthesis or Lewis acid catalysis may enhance reaction efficiency and yield . Key steps often include ring closure via cyclization and esterification to introduce the methyl carboxylate group. Optimization of solvent systems (e.g., ethanol or DMF) and temperature control (60–100°C) is critical for reproducibility .
Q. How is the molecular structure of this compound validated in academic research?
X-ray crystallography is the gold standard for structural confirmation. Programs like SHELXL (part of the SHELX suite) are used for refining crystallographic data, while ORTEP-III generates graphical representations of thermal ellipsoids and molecular geometry . Nuclear Magnetic Resonance (NMR) spectroscopy, particularly H and C, is essential for verifying proton environments and carbon frameworks. For example, characteristic peaks for the pyrano-pyridazine ring protons appear in the δ 3.5–5.5 ppm range in H NMR .
Q. What analytical techniques are recommended for purity assessment?
High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is standard for quantifying purity. Mass spectrometry (LC-MS or HRMS) confirms molecular weight and fragmentation patterns. Differential Scanning Calorimetry (DSC) can assess thermal stability, with melting points often reported between 120–150°C for related pyrano-pyridazine derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to resolve contradictory yield data in multi-step syntheses?
Contradictions in yield often arise from competing side reactions (e.g., over-oxidation or incomplete cyclization). Design of Experiments (DoE) methodologies, such as factorial design, can systematically evaluate variables like catalyst loading, solvent polarity, and reaction time. For example, using a Box-Behnken design to optimize microwave power (100–300 W) and temperature gradients may improve reproducibility . Kinetic studies via in-situ FTIR or Raman spectroscopy can also identify intermediate bottlenecks .
Q. What strategies are effective for elucidating the compound’s mechanism of action in biological systems?
Target engagement studies using Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding affinities to enzymes or receptors. For pyrano-pyridazine derivatives, computational docking (e.g., AutoDock Vina) predicts interactions with active sites, such as kinases or GPCRs. In vitro assays (e.g., cell viability or enzymatic inhibition) should be paired with metabolomics to track downstream effects, such as ATP depletion or ROS generation .
Q. How can crystallographic data resolve discrepancies in reported molecular conformations?
Discrepancies may arise from polymorphism or solvent-dependent packing. High-resolution synchrotron X-ray data (≤1.0 Å) combined with Hirshfeld surface analysis can distinguish between conformational isomers. For example, SHELXL refinement with TWIN commands is critical for handling twinned crystals, which are common in heterocyclic compounds . Comparative studies using Cambridge Structural Database (CSD) entries for related pyrano-pyridazines provide benchmarks for bond angles and torsion angles .
Q. What advanced synthetic methodologies enable functionalization of the pyrano-pyridazine core?
Transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl introductions) or photoredox catalysis for C–H activation are effective. For example, palladium-catalyzed coupling at the pyridazine C-4 position introduces pharmacophores like trifluoromethyl groups, enhancing bioactivity . Continuous flow reactors improve scalability and safety for halogenation or ester hydrolysis steps .
Methodological Notes
- Crystallography : Use SHELXL for refinement and OLEX2 or Mercury for visualization. Always validate hydrogen bonding networks with PLATON .
- Synthesis : Prioritize anhydrous conditions for moisture-sensitive intermediates. Quenching reactions with ice-cold water minimizes byproducts .
- Bioactivity : Include positive controls (e.g., doxorubicin for cytotoxicity assays) and validate results across multiple cell lines to address variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
